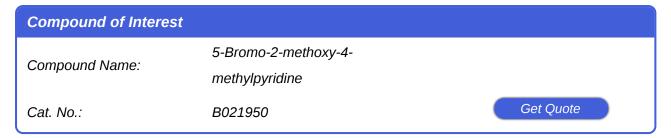


A Comparative Crystallographic Analysis of Brominated Pyridine Derivatives

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For Researchers, Scientists, and Drug Development Professionals

Introduction:

This guide provides a comparative analysis of the X-ray crystallographic data for two derivatives of 5-bromopyridine: 5-bromopyridine-2,3-diamine and 2-amino-5-bromopyridine. Due to the absence of publicly available crystallographic data for **5-Bromo-2-methoxy-4-methylpyridine**, this document offers a comparative study of structurally related compounds to serve as a valuable reference for researchers in the fields of medicinal chemistry, materials science, and drug development. The structural information presented herein is crucial for understanding intermolecular interactions, crystal packing, and for the rational design of novel pyridine-based compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 5-bromopyridine-2,3-diamine and 2-amino-5-bromopyridine, allowing for a direct comparison of their solid-state structures.



Parameter	5-bromopyridine-2,3- diamine	2-amino-5-bromopyridine
Molecular Formula	C5H6BrN3	C5H5BrN2
Crystal System	Orthorhombic	Monoclinic
Space Group	P212121	P21/c
Unit Cell Dimensions	a = 3.8264(1) Åb = 8.7336(2) Åc = 18.6007(3) Åα = 90°β = 90°γ = 90°	a = 13.80 Åb = 5.839 Åc = 7.687 Å α = 90° β = 106.04° γ = 90°
Volume (ų)	621.60(2)	Not explicitly stated, but calculable
Z (Molecules/Unit Cell)	4	4
Temperature (K)	100(2)	Not explicitly stated
Reference	[1]	[2]

Experimental Protocols Synthesis and Crystallization

1. Synthesis of 5-bromopyridine-2,3-diamine:

This compound can be synthesized via the reduction of 2-amino-5-bromo-3-nitropyridine.[3][4] A common method involves the following steps:

- 2-amino-5-bromo-3-nitropyridine is dissolved in a suitable solvent system, such as a mixture
 of ethanol and water.
- A reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid, is added to the solution.[3]
- The reaction mixture is heated under reflux for a specified period.
- After the reaction is complete, the mixture is filtered to remove the iron catalyst.



• The filtrate is concentrated, and the crude product is purified by recrystallization from water to yield colorless needles of 2,3-diamino-5-bromopyridine.[3]

For single-crystal X-ray diffraction, crystals can be grown by slow evaporation of a saturated solution of the purified compound.

2. Synthesis of 2-amino-5-bromopyridine:

A common route for the synthesis of 2-amino-5-bromopyridine starts from 2-aminopyridine.[3] [5]

- 2-aminopyridine is dissolved in acetic acid.
- A solution of bromine in acetic acid is added dropwise with stirring while controlling the temperature.
- After the addition is complete, the reaction mixture is stirred for an additional hour.
- The mixture is then diluted with water, and the product is precipitated by neutralization with a base, such as sodium hydroxide solution.[3]
- The crude product is collected by filtration, washed with water, and dried.
- Purification can be achieved by washing with a non-polar solvent like petroleum ether to remove any dibrominated byproducts.[3]

Single crystals suitable for X-ray diffraction have been obtained by mixing hot methanolic solutions of 2-amino-5-bromopyridine and a co-former like 4-hydroxybenzoic acid, followed by slow cooling.[6]

X-ray Diffraction Data Collection and Structure Refinement

A general workflow for single-crystal X-ray diffraction is as follows:

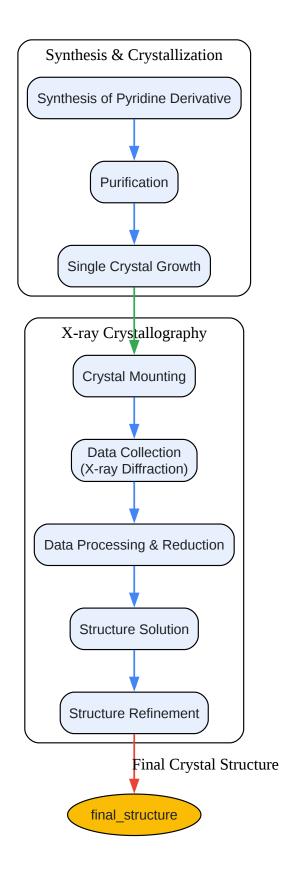
• Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.



- Data Collection: The crystal is placed in an X-ray diffractometer. X-ray data is collected at a specific temperature (e.g., 100 K) using a specific radiation source (e.g., Mo Kα). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
- Data Reduction: The collected diffraction intensities are processed to correct for experimental factors, and the unit cell parameters are determined.
- Structure Solution: The initial crystal structure is determined from the diffraction data using direct methods or Patterson methods.
- Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.[1]

Visualizations





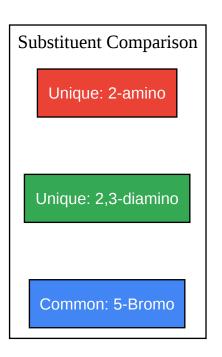
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General workflow for X-ray crystallography.



5-bromopyridine-2,3-diamine
mol1

2-amino-5-bromopyridine
mol2



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Comparison of molecular structures.

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